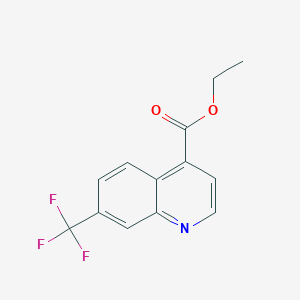
Ethyl 7-(trifluoromethyl)quinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-(trifluoromethyl)quinoline-4-carboxylate is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a trifluoromethyl group at the 7th position and an ethyl ester group at the 4th position of the quinoline ring. Quinoline derivatives are known for their wide range of biological activities, including antiseptic, antipyretic, and antiperiodic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 7-(trifluoromethyl)quinoline-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of 4-amino-3-quinolinecarboxylic acid with trifluoromethyl acetic acid in the presence of acetic anhydride as an esterification agent . The reaction typically occurs in a suitable solvent under controlled temperature and time conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization and chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(trifluoromethyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can yield quinoline-4-carboxylate derivatives with different functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like chloroacetyl chloride and acetyl chloride are used for substitution reactions.
Major Products Formed
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Various quinoline-4-carboxylate derivatives.
Scientific Research Applications
Ethyl 7-(trifluoromethyl)quinoline-4-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of novel quinoline derivatives and rare earth complexes.
Biology: Investigated for its antimicrobial and antiproliferative activities.
Medicine: Potential use as an anticancer agent due to its cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of dye-sensitized solar cells (DSSCs) and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 7-(trifluoromethyl)quinoline-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to specific proteins, leading to various biological effects. For example, it can inhibit topoisomerase and other enzymes involved in DNA replication and repair, contributing to its anticancer properties .
Comparison with Similar Compounds
Ethyl 7-(trifluoromethyl)quinoline-4-carboxylate can be compared with other quinoline derivatives:
Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate: Similar structure but with a hydroxyl group at the 4th position.
4-Chloro-7-trifluoromethylquinoline-3-carboxylic acid ethyl ester: Contains a chloro group instead of a carboxylate group.
Uniqueness
The presence of both the trifluoromethyl and ethyl ester groups in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H10F3NO2 |
|---|---|
Molecular Weight |
269.22 g/mol |
IUPAC Name |
ethyl 7-(trifluoromethyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C13H10F3NO2/c1-2-19-12(18)10-5-6-17-11-7-8(13(14,15)16)3-4-9(10)11/h3-7H,2H2,1H3 |
InChI Key |
QEFMKSUWERNUGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=CC2=NC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















